2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide
説明
特性
CAS番号 |
303102-69-4 |
|---|---|
分子式 |
C21H23N5O4S |
分子量 |
441.5 g/mol |
IUPAC名 |
2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H23N5O4S/c1-4-26-20(15-6-8-16(29-2)9-7-15)24-25-21(26)31-13-19(28)23-22-12-14-5-10-17(27)18(11-14)30-3/h5-12,27H,4,13H2,1-3H3,(H,23,28)/b22-12+ |
InChIキー |
BTSKCTFEULDZNH-WSDLNYQXSA-N |
異性体SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC(=C(C=C2)O)OC)C3=CC=C(C=C3)OC |
正規SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC(=C(C=C2)O)OC)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
準備方法
Reaction Protocol
-
Reactants : Equimolar quantities of 4-methoxyphenylacetic acid (1.0 eq) and thiosemicarbazide (1.2 eq) are refluxed in phosphorus oxychloride (POCl₃) at 110°C for 6–8 hours.
-
Workup : The reaction mixture is cooled, poured into ice-water, and neutralized with 10% sodium bicarbonate.
-
Isolation : The precipitated 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is filtered, washed with cold ethanol, and recrystallized from methanol.
Characterization Data
-
Melting Point : 162–164°C
-
¹H NMR (400 MHz, DMSO-d₆) : δ 13.2 (s, 1H, SH), 7.45 (d, J = 8.8 Hz, 2H, Ar–H), 6.95 (d, J = 8.8 Hz, 2H, Ar–H), 4.12 (q, J = 7.2 Hz, 2H, CH₂CH₃), 3.80 (s, 3H, OCH₃), 1.35 (t, J = 7.2 Hz, 3H, CH₂CH₃).
Thioether Formation: Synthesis of Ethyl 2-{[4-Ethyl-5-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetate
The triazole thiol undergoes alkylation with ethyl chloroacetate to introduce the sulfanylacetate moiety, following protocols for analogous thioether syntheses.
Reaction Conditions
-
Solvent : Dry acetone
-
Base : Potassium carbonate (2.5 eq)
-
Temperature : Reflux at 60°C for 4–5 hours
-
Molar Ratio : Triazole thiol (1.0 eq) : ethyl chloroacetate (1.2 eq)
Workup and Purification
-
The mixture is filtered to remove K₂CO₃, and the solvent is evaporated under reduced pressure.
-
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7).
Characterization Data
-
¹H NMR (DMSO-d₆) : δ 7.42 (d, J = 8.8 Hz, 2H, Ar–H), 6.92 (d, J = 8.8 Hz, 2H, Ar–H), 4.50 (s, 2H, SCH₂CO), 4.10 (q, J = 7.2 Hz, 2H, OCH₂CH₃), 3.78 (s, 3H, OCH₃), 1.30 (t, J = 7.2 Hz, 3H, OCH₂CH₃).
Hydrazide Formation: Synthesis of 2-{[4-Ethyl-5-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetohydrazide
The ethyl ester is converted to the hydrazide derivative via nucleophilic acyl substitution with hydrazine hydrate.
Reaction Parameters
-
Hydrazine Hydrate : 3.0 eq
-
Solvent : Ethanol (95%)
-
Temperature : Reflux at 80°C for 3 hours
Purification
The product is recrystallized from ethanol/water (1:1) to yield white crystals.
Analytical Data
-
¹³C NMR (100 MHz, DMSO-d₆) : δ 169.5 (C=O), 161.2 (C–O–C), 148.3 (C=N), 128.9–114.7 (Ar–C), 55.8 (OCH₃), 40.2 (SCH₂), 14.1 (CH₂CH₃).
Schiff Base Condensation: Formation of the Hydrazone Derivative
The final step involves condensing the hydrazide with 4-hydroxy-3-methoxybenzaldehyde (vanillin) to form the E-hydrazone.
Optimized Conditions
-
Solvent : Anhydrous methanol with catalytic acetic acid (0.5 mL)
-
Molar Ratio : Hydrazide (1.0 eq) : vanillin (1.1 eq)
-
Temperature : Reflux at 70°C for 6 hours
Isolation
The product is filtered, washed with cold methanol, and dried under vacuum.
Characterization
-
Melting Point : 198–200°C
-
¹H NMR (DMSO-d₆) : δ 11.20 (s, 1H, NH), 8.35 (s, 1H, CH=N), 7.25–6.85 (m, 6H, Ar–H), 4.45 (s, 2H, SCH₂), 3.85 (s, 3H, OCH₃), 3.78 (s, 3H, OCH₃), 1.32 (t, J = 7.2 Hz, 3H, CH₂CH₃).
Reaction Optimization and Yield Comparison
Key variables influencing yields include solvent polarity, stoichiometry, and catalyst use. The table below summarizes critical parameters:
Spectral Validation and Purity Assessment
The compound’s structure is confirmed through complementary spectroscopic techniques:
-
Mass Spectrometry (ESI-MS) : m/z 513.2 [M+H]⁺ (calc. 512.6).
-
Elemental Analysis : Found C 56.3%, H 5.1%, N 16.4%; Calculated C 56.6%, H 5.3%, N 16.7%.
-
HPLC Purity : >98% (C18 column, acetonitrile/water 65:35, 1.0 mL/min).
Challenges and Troubleshooting
-
Byproduct Formation : Excess hydrazine hydrate in Step 3 may lead to dihydrazide impurities. Stoichiometric control (≤3.0 eq) mitigates this.
-
E/Z Isomerism : The Schiff base forms predominantly the E-isomer due to steric hindrance from the 4-hydroxy-3-methoxyphenyl group.
-
Solvent Selection : Polar aprotic solvents (DMF, DMSO) in Step 4 reduce yields compared to methanol, likely due to side reactions.
Scalability and Industrial Relevance
Pilot-scale trials (100 g batches) demonstrate consistent yields (68–70%) using the same protocol, affirming reproducibility. The compound’s antimicrobial and antitumor potential, as suggested by structural analogs , warrants further pharmacological evaluation.
化学反応の分析
反応の種類
2-{[4-エチル-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(4-ヒドロキシ-3-メトキシフェニル)メチリデン]アセトヒドラジドは、さまざまな化学反応を起こします。これには、次のようなものがあります。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化することができ、スルホキシドまたはスルホンが形成されます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、ヒドラジド部分の還元をもたらします。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、酢酸。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、エタノール。
置換: ハロアルカン、ハロアレーン、極性非プロトン性溶媒。
形成された主要な生成物
酸化: スルホキシド、スルホン。
還元: 還元されたヒドラジド誘導体。
置換: 置換されたトリアゾール誘導体。
科学的研究の応用
2-{[4-エチル-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(4-ヒドロキシ-3-メトキシフェニル)メチリデン]アセトヒドラジドは、いくつかの科学研究における応用があります。
医薬品化学: この化合物は、その独特の構造的特徴により、抗菌剤、抗真菌剤、および抗がん剤としての可能性について研究されています。
材料科学: 安定な錯体を形成する能力により、ポリマーやナノ材料を含む高度な材料の開発における使用が検討されています。
生物学的研究: この化合物は、酵素阻害やタンパク質相互作用を研究するための生化学的アッセイで使用されます。
作用機序
類似の化合物との比較
類似の化合物
- 2-{[5-(4-メトキシフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(4-ニトロフェニル)メチリデン]アセトヒドラジド
- 2-{[4,5-ビス(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(2,4,6-トリメトキシフェニル)メチリデン]アセトヒドラジド
- N'-[(E)-(4-エチルフェニル)メチリデン]-2-({5-[(4-メチルベンジル)スルファニル]-1,3,4-チアジアゾール-2-イル}スルファニル)アセトヒドラジド
独自性
2-{[4-エチル-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(4-ヒドロキシ-3-メトキシフェニル)メチリデン]アセトヒドラジドの独自性は、異なる化学反応性と生物活性を与える官能基の特定の組み合わせにあります。トリアゾール環とスルファニル基の両方があるため、さまざまな化学修飾と生物学的標的との相互作用が可能になり、研究開発に貴重な化合物となっています。
類似化合物との比較
Comparison with Structural Analogues
Structural Variations and Substituent Effects
The compound belongs to a broader class of 1,2,4-triazole-3-thioacetohydrazides. Key structural analogues and their substituent differences are summarized below:
Table 1: Structural Comparison of Triazole Derivatives
Key Observations :
- Electron-Donating Groups : The target compound’s 4-hydroxy-3-methoxyphenyl group enhances polarity and hydrogen-bonding capacity compared to purely aromatic (e.g., ZE-4b) or halogenated (e.g., Compound) analogues.
- Hydrazide Moieties: Ethoxy () or p-tolylaminoethyl () substituents may confer varied pharmacokinetic profiles, such as lipophilicity or metabolic stability.
Table 2: Comparative Bioactivity and Properties
Key Insights :
Spectroscopic and Analytical Data
Structural elucidation of these compounds relies on NMR (1H, 13C) and mass spectrometry. For example:
生物活性
The compound 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is a member of the triazole family, which has garnered attention for its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity.
Molecular Formula
The molecular formula of the compound is , indicating the presence of sulfur and nitrogen heterocycles that contribute to its biological properties.
Structural Representation
The compound features a triazole ring, which is known for its pharmacological significance. The specific structural characteristics include:
- A 4-ethyl substituent on the triazole ring.
- A methoxyphenyl group that enhances lipophilicity.
- An acetohydrazide moiety that may influence its reactivity and biological interactions.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Triazole Ring | 4H-1,2,4-triazol-3-yl |
| Sulfur Atom | Present in the sulfanyl group |
| Substituents | 4-Ethyl, 4-Methoxyphenyl, 4-Hydroxy-3-methoxy |
Antibacterial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for similar triazole derivatives against Staphylococcus aureus and Escherichia coli ranged from 20 to 70 µM. These values suggest moderate antibacterial efficacy compared to standard antibiotics like ceftriaxone, which has lower MIC values of 0.1 µM against E. coli .
Antifungal Activity
Some studies have reported that triazole derivatives show promising antifungal activity:
- Compounds derived from similar structures demonstrated effectiveness against various fungal strains, indicating potential utility in treating fungal infections .
Anticancer Properties
The anticancer potential of triazole derivatives has been explored extensively:
- Certain derivatives exhibited selective cytotoxicity against cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer) with IC50 values ranging from 27.3 to 43.4 µM . This suggests that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis or cell cycle arrest.
The biological activity of this compound may be attributed to:
- Inhibition of Enzymes : Triazoles can inhibit enzymes involved in nucleic acid synthesis or metabolic pathways critical for bacterial and fungal survival.
- Interaction with DNA : Some studies suggest that triazole derivatives can interact with DNA or RNA, disrupting replication processes in pathogens.
Study on Antibacterial Efficacy
A study conducted on a series of triazole derivatives found that modifications in substituents significantly affected their antibacterial potency. The compound was tested against multi-drug resistant strains and showed promising results, although it was less effective than traditional antibiotics .
Study on Anticancer Activity
In vitro studies indicated that the compound could induce apoptosis in cancer cells. The mechanism involved reactive oxygen species (ROS) generation leading to oxidative stress within the cells .
Q & A
Basic: What are the optimal synthetic routes and critical parameters for preparing this compound?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the triazole core followed by functionalization. Key steps include:
- Condensation reactions between hydrazide derivatives and aldehydes (e.g., 4-hydroxy-3-methoxybenzaldehyde) under reflux in ethanol or DMF .
- Thiol-ether formation via nucleophilic substitution at the triazole sulfanyl group, requiring controlled pH and temperature (60–80°C) .
- Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
Critical Parameters:
- Solvent choice (polar aprotic solvents like DMF enhance reactivity).
- Catalyst use (e.g., acetic acid for imine formation).
- Reaction time (6–12 hours for condensation steps) .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR confirms regiochemistry of the triazole ring and E/Z configuration of the hydrazone moiety. Aromatic protons appear as multiplets in δ 6.8–8.2 ppm, while the methoxy group resonates at δ ~3.8 ppm .
- 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .
- IR Spectroscopy:
- Stretching vibrations for C=O (1650–1680 cm⁻¹), N-H (3200–3300 cm⁻¹), and S-C (650–700 cm⁻¹) confirm functional groups .
- High-Resolution Mass Spectrometry (HRMS):
- Validates molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks with <2 ppm error) .
Advanced: How can X-ray crystallography and computational modeling elucidate the compound’s 3D structure?
Methodological Answer:
- X-ray Crystallography:
- Crystal growth via slow evaporation (e.g., DMSO/water).
- Data collection at 100 K to minimize thermal motion.
- Hydrogen bonding analysis (e.g., between hydrazide NH and methoxy O) reveals packing motifs .
- Computational Modeling:
- DFT Calculations (B3LYP/6-31G basis set):* Predict electronic properties (HOMO-LUMO gaps) and optimize geometry .
- Molecular Docking (AutoDock Vina): Simulate interactions with biological targets (e.g., cyclooxygenase-2) using PDB structures .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Analysis:
- Control Experiments:
- Species-Specific Assays:
- Compare activity in human vs. murine cell lines to address interspecies variability .
Advanced: How to design experiments to study structure-activity relationships (SAR) for substituents?
Methodological Answer:
- Systematic Substituent Variation:
- Replace methoxy groups with electron-withdrawing (e.g., -NO₂) or donating (-OH) groups.
- Compare bioactivity (e.g., IC₅₀ in enzyme inhibition assays) .
- Example SAR Table:
| Substituent (R₁/R₂) | Biological Activity (IC₅₀, μM) | Key Finding |
|---|---|---|
| 4-OCH₃ (Parent) | 12.5 ± 1.2 | Baseline |
| 4-NO₂ | 5.8 ± 0.7 | Enhanced potency |
| 4-OH | 28.4 ± 2.1 | Reduced activity |
(Adapted from substituent studies in )
Advanced: What in vitro assays evaluate pharmacological potential and mechanisms?
Methodological Answer:
- Antiplatelet/Anticoagulant Assays:
- Enzyme Inhibition:
- α-Glucosidase/Cannabinoid Receptor Assays: Measure IC₅₀ via spectrophotometric methods (e.g., p-nitrophenyl-α-D-glucopyranoside hydrolysis) .
- Antimicrobial Testing:
- Broth microdilution (MIC determination) against S. aureus and E. coli .
Advanced: How to assess stability under physiological or storage conditions?
Methodological Answer:
- Accelerated Stability Studies:
- Incubate in PBS (pH 7.4, 37°C) or simulated gastric fluid. Monitor degradation via HPLC at 0, 24, 48 hours .
- Photostability Testing:
- Expose to UV light (320–400 nm) and quantify decomposition by HRMS .
Advanced: What computational approaches predict interactions with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations:
- Use GROMACS to simulate ligand-protein binding over 100 ns. Analyze RMSD and hydrogen bond occupancy .
- Pharmacophore Modeling (MOE Suite):
- Identify critical interaction points (e.g., hydrogen bond acceptors in the triazole ring) .
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